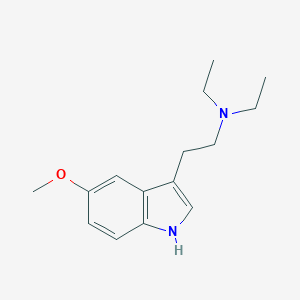

5-Methoxy-N,N-diethyltryptamine

概要

説明

5-Methoxy-N,N-diethyltryptamine is a synthetic tryptamine compound known for its psychoactive properties. It belongs to the class of compounds known as tryptamines, which are structurally related to the neurotransmitter serotonin. This compound is known for its hallucinogenic effects and has been studied for its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-diethyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with the starting material, 5-methoxytryptamine.

Alkylation: The key step involves the alkylation of 5-methoxytryptamine with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

化学反応の分析

Types of Reactions

5-Methoxy-N,N-diethyltryptamine undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Products include 5-methoxyindole-3-carboxaldehyde or 5-methoxyindole-3-carboxylic acid.

Reduction: Products include various reduced derivatives of the tryptamine backbone.

Substitution: Products include halogenated or nitrated derivatives of this compound.

科学的研究の応用

Mental Health Disorders

Depression and Anxiety

- Research indicates that 5-MeO-DMT can lead to rapid reductions in symptoms of depression and anxiety. A review noted that about 79% of individuals with anxiety reported improvements after using 5-MeO-DMT . Additionally, a clinical trial involving treatment-resistant depression highlighted its potential to provide relief where traditional treatments have failed .

Post-Traumatic Stress Disorder (PTSD)

- A longitudinal case study demonstrated significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject experienced sustained benefits over a year, with reductions in hopelessness and suicidal ideation . This suggests that 5-MeO-DMT may act as a fast-acting therapeutic for trauma-related conditions.

Neurobiological Effects

Proteomic Changes

- A study utilizing human cerebral organoids revealed that 5-MeO-DMT induces significant proteomic changes associated with neuroprotection and synaptic plasticity. Specifically, it was found to upregulate proteins involved in long-term potentiation (LTP) and inhibit pathways related to neurodegeneration . This indicates potential mechanisms through which 5-MeO-DMT may exert its therapeutic effects.

Inflammation Modulation

- Observational studies suggest that 5-MeO-DMT has anti-inflammatory properties, which may contribute to its efficacy in treating mood disorders. The modulation of immune responses could play a crucial role in the overall therapeutic profile of the compound .

Case Studies and Clinical Trials

作用機序

5-Methoxy-N,N-diethyltryptamine exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, which is known to mediate the hallucinogenic effects of tryptamines. The compound also interacts with other serotonin receptor subtypes, contributing to its overall psychoactive profile.

類似化合物との比較

Similar Compounds

5-Methoxy-N,N-dimethyltryptamine: Known for its potent hallucinogenic effects and shorter duration of action.

N,N-Dimethyltryptamine: A naturally occurring tryptamine with powerful psychoactive properties.

5-Methoxy-N,N-diisopropyltryptamine: Another synthetic tryptamine with similar effects but different pharmacokinetics.

Uniqueness

5-Methoxy-N,N-diethyltryptamine is unique in its specific interaction with serotonin receptors and its distinct psychoactive profile. Its diethyl substitution differentiates it from other tryptamines, affecting its potency, duration of action, and overall effects.

生物活性

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic compound that has garnered significant interest for its potential therapeutic applications, particularly in mental health. This article provides a comprehensive overview of the biological activity of 5-MeO-DMT, including its pharmacological effects, mechanisms of action, clinical findings, and safety profile.

Pharmacological Profile

5-MeO-DMT primarily acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Research indicates that it has a higher affinity for the 5-HT1A receptor, which may play a crucial role in its therapeutic effects. The compound is known for inducing profound alterations in consciousness, including ego dissolution and enhanced emotional experiences, which are often associated with its therapeutic potential in treating various psychological disorders .

The pharmacodynamics of 5-MeO-DMT involve several key processes:

- Serotonin Receptor Agonism : The compound primarily activates the 5-HT1A and 5-HT2A receptors, influencing mood and perception.

- Neuroendocrine Function : 5-MeO-DMT stimulates neuroendocrine pathways, potentially affecting stress responses.

- Immunomodulation : Studies suggest that 5-MeO-DMT may have anti-inflammatory properties by modulating immune responses through sigma-1 receptors .

Case Studies

Recent case studies have highlighted the potential of 5-MeO-DMT as a treatment for post-traumatic stress disorder (PTSD). A notable longitudinal case study reported significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject experienced sustained reductions in symptoms over a year, with no serious adverse events reported .

Observational Studies

Observational studies have demonstrated that single exposures to 5-MeO-DMT can lead to rapid and sustained reductions in symptoms of depression, anxiety, and stress. Participants often report positive subjective experiences, which correlate with therapeutic outcomes .

Safety and Tolerability

The safety profile of 5-MeO-DMT appears favorable based on current research. A review of clinical trials involving healthy volunteers indicated no serious adverse events (SAEs) or significant health risks associated with its use. Participants generally tolerated the substance well, with transient increases in blood pressure and heart rate that resolved quickly .

特性

IUPAC Name |

N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVJQQWCDDEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329130 | |

| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-40-2 | |

| Record name | 5-Methoxy-N,N-diethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N,N-diethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HU7LM8HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed to identify and quantify 5-Methoxy-N,N-diethyltryptamine in complex mixtures?

A1: The provided research abstract highlights two prominent techniques for analyzing this compound and related tryptamine analogues in the context of designer drugs:

- Gas Chromatography-Mass Spectrometry (GC-MS): [] This method involves separating compounds based on their volatility and then analyzing their mass-to-charge ratios. This provides structural information for identification and quantification.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [] This technique separates compounds based on their interaction with a liquid mobile phase and a stationary phase. The separated compounds are then detected and quantified using tandem mass spectrometry, offering high sensitivity and selectivity even in complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。